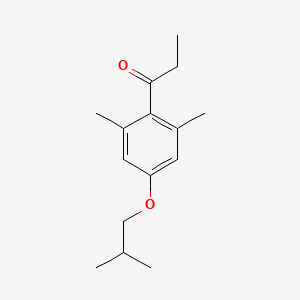
1-(4-Isobutoxy-2,6-dimethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-iso-Butoxy-2’,6’-dimethylpropiophenone is an organic compound with the molecular formula C15H22O2 It is a derivative of propiophenone, characterized by the presence of iso-butoxy and dimethyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-iso-Butoxy-2’,6’-dimethylpropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2’,6’-dimethylpropiophenone as the core structure.
Alkylation: The introduction of the iso-butoxy group is achieved through an alkylation reaction. This involves reacting 2’,6’-dimethylpropiophenone with iso-butyl bromide in the presence of a strong base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures (around 80-100°C) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of 4’-iso-Butoxy-2’,6’-dimethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4’-iso-Butoxy-2’,6’-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4’-iso-Butoxy-2’,6’-dimethylpropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-iso-Butoxy-2’,6’-dimethylpropiophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2’,6’-dimethylpropiophenone: Similar structure but with a methoxy group instead of an iso-butoxy group.
4’-Ethoxy-2’,6’-dimethylpropiophenone: Similar structure but with an ethoxy group instead of an iso-butoxy group.
Uniqueness
4’-iso-Butoxy-2’,6’-dimethylpropiophenone is unique due to the presence of the iso-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[2,6-dimethyl-4-(2-methylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C15H22O2/c1-6-14(16)15-11(4)7-13(8-12(15)5)17-9-10(2)3/h7-8,10H,6,9H2,1-5H3 |
InChI Key |
RPXPTSGEPYWPNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1C)OCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















